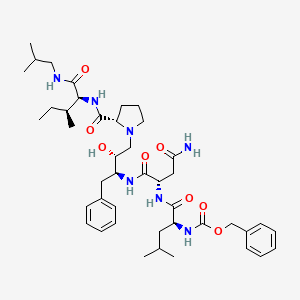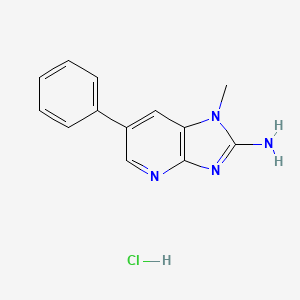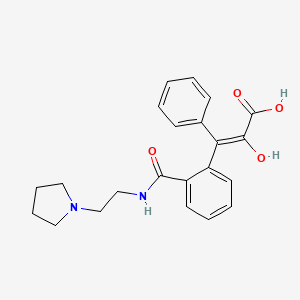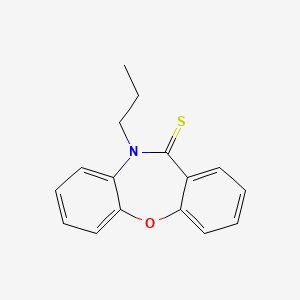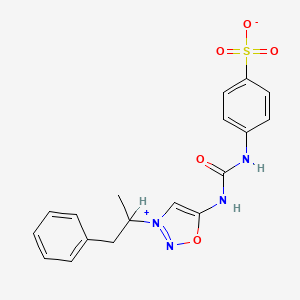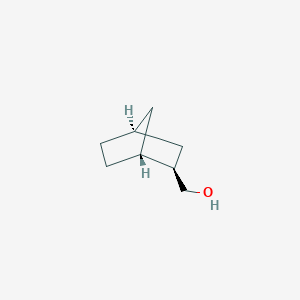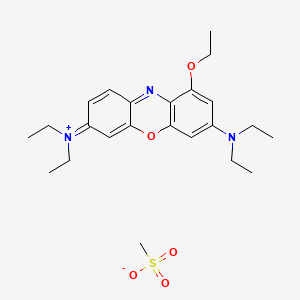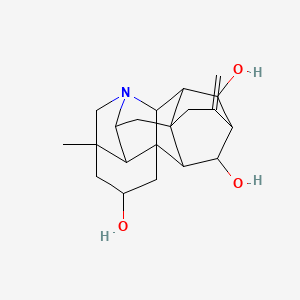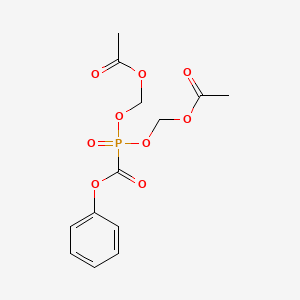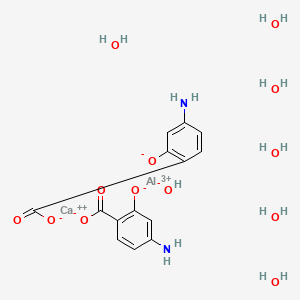
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is a synthetic compound that belongs to the class of steroidal molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide typically involves multi-step organic reactions The starting material is usually a steroidal precursor, which undergoes several chemical transformations including oxidation, reduction, and substitution reactions
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow chemistry and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the 3-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Trifluoromethyl iodide, trifluoroacetic anhydride
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully saturated steroidal compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of steroidal molecules under various chemical conditions.
Biology
Biologically, (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide is investigated for its potential as a hormone analog. It may interact with hormone receptors and influence biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of hormonal disorders and certain types of cancer. Its ability to modulate hormone activity makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of other steroidal drugs or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide involves its interaction with specific molecular targets such as hormone receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Finasteride: A 4-azaandrost-1-ene derivative used in the treatment of benign prostatic hyperplasia.
Dutasteride: Another 4-azaandrost-1-ene derivative with similar applications as finasteride.
Uniqueness
What sets (5alpha,17beta)-3-Oxo-N-(3,3,3-trifluoro-1-methyl-2-oxopropyl)-4-azaandrost-1-ene-17-carboxamide apart is the presence of the trifluoromethyl group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification may enhance its stability, bioavailability, and interaction with biological targets.
Properties
CAS No. |
155651-61-9 |
|---|---|
Molecular Formula |
C23H31F3N2O3 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H31F3N2O3/c1-12(19(30)23(24,25)26)27-20(31)16-6-5-14-13-4-7-17-22(3,11-9-18(29)28-17)15(13)8-10-21(14,16)2/h9,11-17H,4-8,10H2,1-3H3,(H,27,31)(H,28,29)/t12?,13-,14-,15-,16+,17+,21-,22+/m0/s1 |
InChI Key |
QNXAOMLOAUKAIA-OSJFWVIPSA-N |
Isomeric SMILES |
CC(C(=O)C(F)(F)F)NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C |
Canonical SMILES |
CC(C(=O)C(F)(F)F)NC(=O)C1CCC2C1(CCC3C2CCC4C3(C=CC(=O)N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


